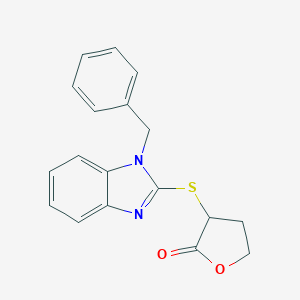
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as CTAm, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CTAm is a member of the thiazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, this compound may prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized, but studies have suggested that it may have a variety of effects on cellular processes, including the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion. This compound has also been shown to have anti-inflammatory effects, with studies suggesting that it may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide for lab experiments is its relatively simple synthesis method, which allows for easy production in large quantities. However, this compound is also highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of new analogs and derivatives of this compound with improved biological activity and selectivity. Additionally, further studies are needed to fully characterize the mechanism of action of this compound and to identify potential molecular targets for its activity. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of various diseases, including cancer and inflammatory disorders.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound has also been shown to possess anticancer activity, with studies suggesting that it may be effective against a variety of cancer types, including breast, lung, and colon cancer.
Eigenschaften
Molekularformel |
C11H9ClN2OS |
|---|---|
Molekulargewicht |
252.72 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2OS/c12-9-4-2-1-3-8(9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
InChI-Schlüssel |
FLITWEQVHZUSRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)





![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone](/img/structure/B270139.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
![N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270146.png)